molecular formula C20H28O4 B1248311 Suregadolide A

Suregadolide A

Cat. No.: B1248311
M. Wt: 332.4 g/mol
InChI Key: ZZRMOWIKHWOSFN-LAFNOEKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suregadolide A is a bioactive secondary metabolite isolated from Suregada multiflora (syn. Gelonium multiflorum), a plant species traditionally used in ethnomedicine for treating infections and skin diseases. Pharmacological studies highlight its inhibitory effects on fungal strains such as RAD+ and RAD52 mutant yeast, with a 12 mm inhibition zone at minimal concentrations . Its mechanism of action involves disrupting fungal cell membrane integrity and interfering with DNA repair pathways in yeast models .

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,2R,5R,7S,8R,11S,12R,17R)-11,12-dihydroxy-2,7,14-trimethyl-16-oxapentacyclo[9.7.0.02,8.05,7.013,17]octadec-13-en-15-one

InChI

InChI=1S/C20H28O4/c1-10-15-12(24-17(10)22)8-14-18(2)6-4-11-9-19(11,3)13(18)5-7-20(14,23)16(15)21/h11-14,16,21,23H,4-9H2,1-3H3/t11-,12-,13+,14+,16-,18-,19+,20+/m1/s1

InChI Key

ZZRMOWIKHWOSFN-LAFNOEKWSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H]5C[C@@]5([C@H]4CC[C@]3([C@@H]2O)O)C)C)OC1=O

Canonical SMILES

CC1=C2C(CC3C4(CCC5CC5(C4CCC3(C2O)O)C)C)OC1=O

Synonyms

suregadolide A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Suregadolide A belongs to a family of terpenoid derivatives with overlapping biological activities but distinct structural and functional profiles. Below is a comparative analysis with key analogues:

Table 1: Structural and Pharmacological Comparison

Compound Source Key Biological Activities Binding Affinity (A2AR, kcal/mol) Druglikeness (Lipinski/Veber Rules)
This compound Suregada multiflora Antifungal (12 mm inhibition zone), A2AR antagonism (−9.9 kcal/mol) −9.9 Compliant (HBD=2, HBA=4, clogP=2.58, MW=332.44)
Suregadolide B Suregada multiflora Moderate A2AR antagonism (−9.2 kcal/mol) −9.2 Compliant (clogP=3.11, MW=322.49)
Suremulol A Suregada mulensis Potent A2AR antagonism (−9.8 kcal/mol), superior druggability (Drugscore=3364) −9.8 Compliant (HBD=3, HBA=3, clogP=3.11)
Helioscopinolide A Suregada spp. Antibacterial (S. aureus inhibition), no reported A2AR activity N/A Undisclosed
Epifriedelinol Suregada spp. Broad-spectrum antibacterial (Gram+ and Gram−), anti-inflammatory N/A Non-compliant (MW >500)

Key Findings

Antifungal Specificity: this compound outperforms Helioscopinolide A and Epifriedelinol in antifungal activity, particularly against DNA repair-deficient yeast strains, likely due to its lactone ring enhancing membrane penetration . Unlike Epifriedelinol, which targets bacterial cell walls, this compound disrupts fungal DNA repair mechanisms, reducing resistance development .

A2AR Binding and Cancer Immunotherapy: this compound shows the highest A2AR binding affinity (−9.9 kcal/mol) among Suregada-derived compounds, surpassing Suregadolide B (−9.2 kcal/mol) and rivaling Suremulol A (−9.8 kcal/mol). However, Suremulol A’s higher Drugscore (3364 vs. 768 for this compound) suggests better druggability despite similar potency .

Structural Determinants of Activity :

  • The absence of rotatable bonds (NBR=0) in this compound enhances metabolic stability compared to Suremulol A (NBR=1), making it more suitable for oral administration .
  • Suregadolide B’s lower affinity (−9.2 kcal/mol) correlates with its higher clogP (3.11 vs. 2.58), indicating reduced solubility and target engagement .

Therapeutic Trade-offs :

  • While Suremulol A has superior A2AR antagonism, its higher polar surface area (TPSA=60.69 Å vs. 66.76 Å for this compound) may limit blood-brain barrier penetration, restricting its use in neurological cancers .

Research Implications and Limitations

  • Synergistic Combinations: Co-administration of this compound with Epifriedelinol could broaden antimicrobial coverage by targeting both fungal and bacterial pathogens .
  • Gaps in Data : Structural elucidation of this compound’s lactone moiety and its role in A2AR binding remains incomplete. Comparative in vivo pharmacokinetic studies with Suremulol A are also lacking .
  • Clinical Relevance : Compliance with Lipinski/Vebers rules positions this compound as a lead candidate for preclinical development, though toxicity profiles require further validation .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the synthesis and purification of Suregadolide A?

  • Methodological Answer : Synthesis protocols should prioritize stereochemical fidelity due to the compound’s likely complex macrocyclic structure. Use stepwise solid-phase synthesis or modular enzymatic approaches, validated via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity ≥95% . For purification, gradient elution in reverse-phase chromatography with C18 columns is advised, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How can researchers resolve discrepancies in structural elucidation data for Suregolide A (e.g., conflicting NMR or X-ray crystallography results)?

  • Methodological Answer : Cross-validate findings using complementary techniques:

  • NMR : Assign proton and carbon signals with 2D experiments (COSY, HSQC, HMBC) to resolve overlapping peaks.
  • X-ray Crystallography : Optimize crystallization conditions (e.g., solvent diffusion methods) to improve diffraction quality.
  • Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts or molecular dynamics simulations .

Q. What in vitro and in vivo models are appropriate for preliminary bioactivity screening of this compound?

  • Methodological Answer :

  • In Vitro : Use cell-line panels (e.g., NCI-60) for cytotoxicity profiling. For target-specific assays (e.g., kinase inhibition), employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity.
  • In Vivo : Prioritize zebrafish models for rapid toxicity and efficacy screening before advancing to murine xenografts. Ensure dose-response curves are statistically powered (n ≥ 6 per group) to minimize Type I/II errors .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanism of action of this compound when initial omics data (e.g., transcriptomics, proteomics) yield ambiguous pathways?

  • Methodological Answer :

  • Multi-Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to identify conserved pathways across datasets.
  • CRISPR-Cas9 Knockout : Validate candidate targets (e.g., kinases, receptors) in isogenic cell lines to confirm functional relevance.
  • Thermal Proteome Profiling (TPP) : Track protein stability shifts upon compound treatment to pinpoint direct interactors .

Q. What strategies address contradictions between biochemical assay data and computational docking predictions for this compound’s target binding?

  • Methodological Answer :

  • Experimental Validation : Use alanine scanning mutagenesis to test predicted binding residues.
  • Ensemble Docking : Account for protein flexibility by docking against multiple conformational states (e.g., molecular dynamics snapshots).
  • Binding Kinetics : Perform stopped-flow fluorimetry to measure association/dissociation rates, reconciling static models with dynamic behavior .

Q. How can structure-activity relationship (SAR) studies optimize this compound analogs while avoiding synthetic intractability?

  • Methodological Answer :

  • Fragment-Based Design : Screen truncated analogs to identify core pharmacophores, then incrementally reintroduce substituents.
  • Late-Stage Diversification : Employ click chemistry (e.g., azide-alkyne cycloaddition) to modify peripheral groups without altering the macrocycle.
  • Predictive QSAR Models : Train machine learning algorithms on existing bioactivity data to prioritize synthetically feasible modifications .

Q. What experimental controls are critical when studying synergistic effects between this compound and approved therapeutics?

  • Methodological Answer :

  • Isobolographic Analysis : Quantify synergy using the combination index (CI) method, ensuring dose ranges are sub-therapeutic in monotherapy arms.
  • Off-Target Profiling : Use kinase selectivity screens or phenotypic profiling (e.g., Cell Painting) to rule out additive artifacts.
  • Pharmacokinetic Compatibility : Co-administer compounds in vivo with staggered dosing to assess metabolic interference .

Q. How should researchers evaluate the long-term stability of this compound under varying storage and formulation conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation products via LC-MS.
  • Lyophilization Stability : Test cryoprotectants (e.g., trehalose) for freeze-dried formulations, assessing reconstitution efficiency and particle size.
  • Accelerated Stability Models : Apply the Arrhenius equation to predict shelf-life at 25°C based on high-temperature data .

Methodological Best Practices

  • Data Quality : Ensure raw datasets (e.g., NMR spectra, assay readouts) are archived in FAIR-compliant repositories for reproducibility .
  • Error Analysis : Quantify instrumental uncertainty (e.g., NMR signal-to-noise ratios) and biological variability (e.g., CV% in replicates) in all conclusions .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for experimental reporting and obtain IACUC approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Suregadolide A
Reactant of Route 2
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